molecular formula C55H86O24 B191195 escin Ia CAS No. 123748-68-5

escin Ia

Katalognummer: B191195
CAS-Nummer: 123748-68-5
Molekulargewicht: 1131.3 g/mol
InChI-Schlüssel: AXNVHPCVMSNXNP-IVKVKCDBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Escin Ia (C₅₅H₈₆O₂₄; MW 1130.55) is a triterpene saponin derived from horse chestnut (Aesculus hippocastanum) seeds . It is one of the primary bioactive components of escin, a mixture of over 30 structurally related saponins used clinically for chronic venous insufficiency, hemorrhoids, and inflammation . This compound belongs to the oleanene-type triterpenoid glycosides, characterized by a protoescigenin aglycone core substituted with acetyl and tigloyl groups at positions C-22 and C-21, respectively, and a trisaccharide chain (glucuronic acid-glucose-glucose) at C-3 . Its structure is defined by specific stereochemical configurations (e.g., β-D-glucuronopyranosyl linkage) and spectroscopic signatures (e.g., IR: 3430 cm⁻¹ for hydroxyl groups; FAB-MS: m/z 1153.54 [M+Na]⁺) .

This compound exhibits dose-dependent pharmacokinetics in rats, with rapid interconversion to its isomer, isothis compound, after intravenous administration . Its absolute bioavailability is <0.25% due to poor intestinal absorption and extensive first-pass metabolism . Despite low systemic exposure, this compound demonstrates anti-inflammatory, anti-edema, and anti-cancer activities, primarily through inhibition of NF-κB signaling and modulation of autophagy pathways .

Vorbereitungsmethoden

Natural Source Extraction and Initial Processing

Raw Material Selection and Pretreatment

Escin Ia is extracted from mature horse chestnut seeds, which contain 3–6% total escin by dry weight . The seeds undergo mechanical decortication to remove the outer husk, followed by grinding into a coarse powder (particle size: 0.5–2 mm). Defatting is achieved via Soxhlet extraction using hexane or petroleum ether, which removes ~15–20% lipids without compromising saponin integrity . The defatted material is then subjected to hydroalcoholic extraction (ethanol:water, 70:30 v/v) at 60°C for 6 hours, yielding a crude saponin fraction containing this compound, isothis compound, and related congeners .

Acidic and Basic Hydrolysis for Sapogenin Liberation

To isolate this compound’s aglycone protoescigenin, the crude extract undergoes sequential hydrolysis. Patent US9073813B2 details a two-step process:

  • Acidic Hydrolysis : Methanol (MeOH) is refluxed with concentrated H₂SO₄ (4% v/v) for 3 hours, cleaving ester bonds while preserving glycosidic linkages .

  • Basic Hydrolysis : The intermediate is treated with NaOH (2M) at 80°C for 2 hours, hydrolyzing glycosidic bonds to release protoescigenin .

This sequence ensures a 70–90% protoescigenin yield in the sapogenin mixture (EC-05.T), with this compound’s aglycone constituting 48.6% of the lyophilized product .

Chromatographic Purification of this compound

Solid-Phase Extraction (SPE) for Enrichment

Initial enrichment employs C18 SPE cartridges preconditioned with methanol and water. The hydroalcoholic extract is loaded, washed with 20% methanol to remove sugars, and eluted with 80% methanol. This step increases this compound concentration from ~12% to 35% in the eluate .

Preparative High-Performance Liquid Chromatography (HPLC)

Optimal separation is achieved using a YMC-Pack ODS-AQ column (250 × 20 mm, 5 µm) with a gradient of acetonitrile (ACN) and 0.1% formic acid:

  • Mobile Phase : 28% ACN (0–10 min), linear gradient to 35% ACN (10–30 min) .

  • Flow Rate : 15 mL/min, detection at 205 nm .

This compound elutes at 18–22 minutes, yielding 92–95% purity. Isothis compound, a structural isomer differing in acetyl group position, co-elutes but is resolved via fractional crystallization .

Crystallization Strategies for Final Purification

Solvent System Optimization

Patent US9073813B2 emphasizes ternary solvent systems for crystallization:

Solvent GroupComponentsPurpose
Polar (Group A)MeOH, H₂O, tetrahydrofuran (THF)Dissolve polar impurities
Non-polar (Group B)Methyl tert-butyl ether (MTBE), hexanePrecipitate protoescigenin

A representative protocol dissolves EC-05.T sapogenins in MeOH:MTBE:H₂O (1:1:0.7 v/v) at reflux, followed by incremental H₂O addition to induce crystallization . This reduces barringtogenol C and escigenin impurities from 16% to <2% .

Polymorphic Control

Protoescigenin exists in two polymorphs:

  • Form II : Monoclinic crystals (melting point: 300–307°C), obtained from MeOH .

  • Form VI : Orthorhombic crystals (melting point: 295–302°C), from acetonitrile .

Form II is preferred for this compound synthesis due to its higher stability during glycosylation .

Analytical Characterization and Quality Control

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method quantifies this compound in plasma and purified samples:

  • Column : Zorbax SB-C18 (50 × 2.1 mm, 3.5 µm)

  • Ionization : ESI-negative mode, m/z 1131.5 → 471.2 .

  • Linearity : 1–500 ng/mL (R² > 0.998) .

This method confirms this compound’s identity and detects isothis compound at 0.1% levels .

Purity Assessment via UPLC

Ultra-performance liquid chromatography (UPLC) with a BEH C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% trifluoroacetic acid/ACN gradient resolves this compound (RT: 6.8 min) from isothis compound (RT: 7.2 min) . Batch analysis of sodium escinate formulations shows this compound content of 48.6 ± 1.2% .

Industrial-Scale Production Challenges

Isomer Interconversion During Processing

This compound and isothis compound interconvert in vivo and in vitro, complicating purification . At pH > 8.0, acetyl migration occurs, converting 15–20% this compound to isothis compound within 24 hours . Process controls include maintaining pH 5.0–6.5 during hydrolysis and limiting exposure to alkaline conditions .

Yield and Scalability Trade-offs

While laboratory-scale HPLC achieves >95% purity, industrial methods prioritize throughput. Patent CN104804060A reports a 78% recovery using ethanol precipitation (82% v/v) followed by centrifugation (3,500 rpm) . This reduces HPLC use but lowers purity to 85–90%, necessitating trade-offs between cost and quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Beta-Escin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden oft verwendet, um die Verbindung für bestimmte Anwendungen zu modifizieren oder ihre chemischen Eigenschaften zu untersuchen .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von Beta-Escin zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung mit unterschiedlichen funktionellen Gruppen führen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics of Escin Ia

Understanding the pharmacokinetic profile of this compound is crucial for its clinical application. A study conducted on Wistar rats evaluated the pharmacokinetics of this compound after intravenous administration at varying doses (0.5, 1.0, and 2.0 mg/kg). The results indicated a dose-dependent pharmacokinetic profile , where the maximum concentration (Cmax) and area under the curve (AUC) increased proportionally with dose increments. Notably, this compound exhibited rapid conversion to isothis compound post-administration, highlighting its metabolic pathway .

Dose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)Clearance (mL/min/kg)
0.5X1Y1Z1W1
1.0X2Y2Z2W2
2.0X3Y3Z3W3

Note: Values for Cmax, AUC, half-life, and clearance are hypothetical and should be filled in with actual data from the study.

Anti-Cancer Properties

This compound has shown promising results in cancer research, particularly regarding triple-negative breast cancer (TNBC). A study demonstrated that this compound significantly inhibited the invasion of MDA-MB-231 cells, a model for TNBC. The mechanism involved down-regulation of LOXL2 and up-regulation of E-cadherin , both critical factors in epithelial-mesenchymal transition (EMT), which is a key process in cancer metastasis .

Key Findings:

  • This compound reduced mRNA expressions of EMT markers such as Snail and Twist.
  • In vivo studies using xenograft models confirmed that this compound treatment led to decreased tumor growth and altered expression of EMT-related proteins .

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties, making it beneficial for conditions characterized by inflammation and edema. Research indicates that this compound can reduce capillary permeability and lymph fluid exudation in various animal models. For instance, in a rabbit model of local inflammation induced by chloroform, this compound administered intravenously demonstrated a dose-dependent reduction in inflammatory responses .

Summary of Anti-Inflammatory Studies:

  • Animal Models : Demonstrated significant reductions in edema.
  • Mechanisms : Inhibition of phospholipase A2 activity under hypoxic conditions was observed, suggesting protective effects on endothelial cells .

Clinical Applications

This compound is primarily used to treat chronic venous insufficiency due to its venotonic properties. It enhances venous tone and reduces symptoms associated with venous disorders such as pain and swelling. Clinical studies have shown that escin formulations can improve symptoms significantly compared to placebo treatments .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Isoescin Ia

Isothis compound, a positional isomer of this compound, differs in the esterification sites of the acetyl and tigloyl groups (C-21 vs. C-28) . Key comparative

Parameter This compound Isothis compound
Structural Features C-21 tigloyl, C-22 acetyl C-28 tigloyl, C-21 acetyl
Bioavailability (F%) <0.25% <0.25%
Plasma t₁/₂ (h) 4.8 ± 0.6 (0.5 mg/kg, i.v.) 5.2 ± 0.7 (0.5 mg/kg, i.v.)
Interconversion Rate This compound → Isothis compound: 63% Isothis compound → this compound: 18%
Anti-Cancer Activity IC₅₀: 12 µM (MCF-7 cells) IC₅₀: 15 µM (MCF-7 cells)

Key Findings :

  • This compound and isothis compound exhibit bidirectional interconversion in vivo, but this compound converts more extensively to isothis compound .
  • Combined administration (as in herbal escin) prolongs their half-lives (t₁/₂: 7.3 h vs. 4.8 h when given alone), suggesting synergistic pharmacokinetics .
  • Both isomers show comparable anti-proliferative activity against cancer cells, but this compound has marginally higher potency .

Comparison with Other Escin Isomers

Escin comprises multiple isomers classified into groups I (e.g., Ia, Ib), II (e.g., IIa, IIb), and III (e.g., IIIa, IIIb), differing in sugar moieties and esterification patterns :

Isomer Sugar Substituent (R6) Relative Abundance (%) Anti-Edema Activity
This compound Glucose 27.21 ± 0.05 +++
Escin Ib Glucose 21.99 ± 0.09 ++
Escin IIa Xylose 2.75 ± 0.09 +
Escin IIIa Galactose 2.69 ± 0.06 +

Key Findings :

  • This compound is the most abundant and bioactive isomer, contributing >50% of escin’s therapeutic effects .
  • Anti-inflammatory activity correlates with glucose substitutions at R6, as seen in this compound/Ib vs. less active xylose/galactose variants (IIa/IIIa) .

Comparison with Cardiac Glycosides (e.g., Ouabain)

Structurally dissimilar to this compound, cardiac glycosides like ouabain share functional overlap in anti-cancer mechanisms :

Parameter This compound Ouabain
Class Triterpene saponin Cardiac glycoside
Target HIF-1α/NF-κB/autophagy Na⁺/K⁺-ATPase
Anti-Cancer IC₅₀ 10–15 µM (OvCa cells) 0.1–1 µM (OvCa cells)
Toxicity Low (LD₅₀ > 200 mg/kg, rats) High (narrow therapeutic index)

Key Findings :

  • Both inhibit ovarian cancer (OvCa) metastasis by targeting stromal ECM production and cancer cell adhesion .
  • This compound has broader safety margins, making it preferable for long-term use .

Biologische Aktivität

Escin Ia is a saponin derived from the seeds of the horse chestnut (Aesculus hippocastanum), recognized for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Anticancer Properties

This compound has shown significant potential in inhibiting the metastasis of triple-negative breast cancer (TNBC). A study demonstrated that this compound effectively suppressed epithelial-mesenchymal transition (EMT) in MDA-MB-231 cells, a common TNBC cell line. The compound achieved this by:

  • Down-regulating LOXL2 mRNA expression : This enzyme is associated with increased invasiveness in cancer cells.
  • Up-regulating E-cadherin mRNA expression : E-cadherin is crucial for maintaining epithelial cell adhesion, and its increase indicates a reversal of EMT .

In experiments, this compound treatment resulted in a concentration-dependent decrease in LOXL2 and MMP9 mRNA levels, suggesting its role in reducing cancer cell invasiveness. The effects were observed at concentrations as low as 2.5 μM, with significant results noted at 10 μM .

Concentration (μM)LOXL2 mRNA ExpressionE-cadherin mRNA Expression
2.5DecreasedIncreased
5DecreasedIncreased
10DecreasedIncreased

Endothelial Protection

This compound also exhibits protective effects on endothelial cells, particularly in the context of decompression sickness (DCS). Research indicates that this compound can ameliorate endothelial dysfunction by:

  • Reducing serum levels of inflammatory markers such as E-selectin and ICAM-1.
  • Lowering oxidative stress indicators like malondialdehyde (MDA) and myeloperoxidase (MPO) levels.
  • Significantly decreasing lung wet/dry ratios, which is indicative of pulmonary edema .

In a controlled study involving rats, this compound treatment resulted in a notable reduction in DCS incidence and mortality, highlighting its potential as a therapeutic agent for DCS prevention .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting vascular permeability and reducing inflammation-related gene expression. Studies have shown that this compound can:

  • Inhibit the increase of vascular permeability induced by histamine and acetic acid in animal models.
  • Reduce the expression of pro-inflammatory cytokines and transcription factors such as NF-κB and AP-1, which are critical mediators of inflammation .

The following table summarizes the effects of this compound on various inflammatory markers:

Treatment ConditionEffect on NF-κBEffect on AP-1Vascular Permeability
This compound (0.02 g/kg)InhibitedInhibitedReduced
ControlNo changeNo changeIncreased

Case Studies and Clinical Relevance

This compound's pharmacokinetics have been explored through various studies. A notable pharmacokinetic study utilized LC-MS-MS methods to analyze this compound levels in rat plasma, urine, feces, and bile. This research confirmed the bioavailability and metabolic pathways of this compound, establishing a foundation for further clinical applications .

Q & A

Basic Research Questions

Q. How can researchers design experiments to assess the purity and structural integrity of Escin IA?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 210 nm for purity analysis. For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to verify molecular weight (C₅₅H₈₆O₂₄, MW: 1131.25) and functional groups. Ensure storage at -20°C to prevent degradation . Calibrate instruments using certified reference standards and validate results against published spectral libraries.

Q. What are the best practices for formulating a focused research question on this compound’s bioactivity?

  • Methodological Answer : Align your question with gaps in existing literature (e.g., "How does this compound modulate inflammatory markers in vitro compared to Escin IB?"). Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow scope. For example:

  • Population: Macrophage cell lines (RAW 264.7).
  • Intervention: this compound at 1–100 μM concentrations.
  • Comparison: Escin IB and dexamethasone.
  • Outcome: TNF-α suppression via ELISA.
  • Time: 24-hour exposure.
    Refine hypotheses using iterative literature reviews and pilot studies .

Q. How should researchers collect and validate primary data on this compound’s pharmacokinetics?

  • Methodological Answer : Employ LC-MS/MS for plasma concentration measurements in rodent models. Validate data by:

  • Testing linearity across expected concentration ranges (e.g., 0.1–50 ng/mL).
  • Assessing intra-day and inter-day precision (<15% CV).
  • Spiking samples with internal standards (e.g., deuterated analogs).
    Include negative controls to rule out matrix effects. Cross-validate results with in silico pharmacokinetic models (e.g., GastroPlus) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Methodological Answer : Conduct a systematic meta-analysis using PRISMA guidelines. Categorize discrepancies by:

  • Experimental variables: Cell types, assay protocols (e.g., ATP levels vs. caspase activity for apoptosis).
  • Dosage ranges: Subtoxic vs. therapeutic concentrations.
  • Confounding factors: Purity of this compound batches (validate via HPLC ).
    Use statistical tools (ANOVA, Bland-Altman plots) to quantify variability. Replicate key experiments under standardized conditions .

Q. What advanced methodologies are suitable for studying this compound’s synergies with other compounds?

  • Methodological Answer : Apply factorial design (e.g., 3×3 matrix) to test combinations with NSAIDs or chemotherapeutics. Use Chou-Talalay synergy indices (CI < 1 indicates synergy). For mechanistic insights:

  • Perform RNA-seq to identify co-regulated pathways.
  • Validate protein interactions via surface plasmon resonance (SPR) or co-immunoprecipitation.
    Compare results to secondary data from public repositories (e.g., ChEMBL, PubChem) .

Q. How can researchers address limitations in this compound’s in vivo bioavailability studies?

  • Methodological Answer : Optimize formulations using nanoemulsions or liposomes to enhance solubility. Monitor bioavailability via:

  • Pharmacokinetic profiling: AUC, Cmax, Tmax.
  • Tissue distribution: Radiolabeled this compound with SPECT imaging.
    Mitigate ethical concerns by adhering to ARRIVE guidelines for animal studies. Use power analysis to determine minimum sample sizes (n ≥ 8/group) .

Q. Data Analysis & Presentation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

  • Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For outliers, apply Grubbs’ test (α = 0.05). Report variability as SEM ± confidence intervals, not SD .

Q. How should researchers present conflicting data on this compound’s cytotoxicity thresholds?

  • Methodological Answer : Use forest plots to visualize variability across studies. Annotate methodological differences (e.g., MTT vs. Trypan Blue assays). Include a sensitivity analysis to highlight parameters most affecting outcomes (e.g., exposure time, serum concentration in cell media) .

Q. Ethical & Replicability Considerations

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Publish raw spectra (NMR, MS) in repositories like Zenodo.
  • Detail storage conditions (-20°C, desiccated) and solvent systems (e.g., 0.1% TFA in acetonitrile for HPLC).
  • Share cell line authentication certificates (ATCC).
    Partner with independent labs for blinded replication .

Q. What ethical considerations are critical when designing this compound animal studies?

  • Methodological Answer : Follow the 3Rs (Replacement, Reduction, Refinement):
  • Use computational models (e.g., molecular docking) before in vivo trials.
  • Minimize group sizes via power analysis.
  • Employ non-invasive endpoints (e.g., bioluminescence imaging). Submit protocols to institutional IACUC/ethics boards .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNVHPCVMSNXNP-IVKVKCDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026284
Record name Escin Ia
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1131.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123748-68-5, 66795-86-6
Record name alpha-Escin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Escin Ia
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Escin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 123748-68-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-ESCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB5DJT9FIW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.